Potassium 2-bromo-4-(trifluoromethyl)pyridine-3-trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-bromo-4-(trifluoromethyl)pyridine-3-trifluoroborate is a potassium trifluoroborate salt. It is a versatile compound widely used in organic synthesis, particularly in cross-coupling reactions. The compound’s unique structure, which includes a bromine atom, a trifluoromethyl group, and a trifluoroborate group, makes it highly reactive and useful in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 2-bromo-4-(trifluoromethyl)pyridine-3-trifluoroborate can be synthesized through several methods. One common approach involves the reaction of 2-bromo-4-(trifluoromethyl)pyridine with potassium trifluoroborate under suitable conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Potassium 2-bromo-4-(trifluoromethyl)pyridine-3-trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Cross-Coupling Reactions: The compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are typically biaryl compounds .
Scientific Research Applications
Potassium 2-bromo-4-(trifluoromethyl)pyridine-3-trifluoroborate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of potassium 2-bromo-4-(trifluoromethyl)pyridine-3-trifluoroborate primarily involves its role as a reagent in cross-coupling reactions. The compound participates in the Suzuki-Miyaura coupling reaction, where it undergoes transmetalation with a palladium catalyst. This process involves the transfer of the trifluoroborate group to the palladium center, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
Potassium 2-bromo-3-(trifluoromethyl)pyridine-4-trifluoroborate: Similar structure but with different positioning of the trifluoromethyl and trifluoroborate groups.
Potassium 2-fluoro-4-(trifluoromethyl)pyridine-3-trifluoroborate: Contains a fluorine atom instead of a bromine atom.
Uniqueness
Potassium 2-bromo-4-(trifluoromethyl)pyridine-3-trifluoroborate is unique due to its specific arrangement of functional groups, which provides distinct reactivity and selectivity in chemical reactions. The presence of both bromine and trifluoromethyl groups enhances its utility in various synthetic applications, making it a valuable reagent in organic chemistry .
Properties
Molecular Formula |
C6H2BBrF6KN |
---|---|
Molecular Weight |
331.89 g/mol |
IUPAC Name |
potassium;[2-bromo-4-(trifluoromethyl)pyridin-3-yl]-trifluoroboranuide |
InChI |
InChI=1S/C6H2BBrF6N.K/c8-5-4(7(12,13)14)3(1-2-15-5)6(9,10)11;/h1-2H;/q-1;+1 |
InChI Key |
WGDRKFJAJWNHQI-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C=CN=C1Br)C(F)(F)F)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.